molecular formula C14H11NNa3O5P B12749493 Trisodium 4-((phenylphosphonomethyl)amino)benzoate CAS No. 182228-06-4

Trisodium 4-((phenylphosphonomethyl)amino)benzoate

Cat. No.: B12749493
CAS No.: 182228-06-4
M. Wt: 373.18 g/mol
InChI Key: DYSSDVMVOCPSLZ-UHFFFAOYSA-K
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Description

Trisodium 4-((phenylphosphonomethyl)amino)benzoate is a chemical compound with the molecular formula C14H11NNa3O5P. It is known for its unique structure, which includes a phenylphosphonomethyl group attached to an amino benzoate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium 4-((phenylphosphonomethyl)amino)benzoate typically involves a multi-step process. One common method starts with the alkylation of 4-aminobenzoic acid with phenylphosphonomethyl chloride under basic conditions. This is followed by neutralization with sodium hydroxide to form the trisodium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((phenylphosphonomethyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Trisodium 4-((phenylphosphonomethyl)amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trisodium 4-((phenylphosphonomethyl)amino)benzoate involves its interaction with specific molecular targets. The phenylphosphonomethyl group can bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-((methylphosphonomethyl)amino)benzoate
  • Trisodium 4-((ethylphosphonomethyl)amino)benzoate
  • Trisodium 4-((propylphosphonomethyl)amino)benzoate

Uniqueness

Trisodium 4-((phenylphosphonomethyl)amino)benzoate is unique due to the presence of the phenyl group, which enhances its binding affinity to certain enzymes compared to its methyl, ethyl, and propyl counterparts. This makes it a more potent inhibitor in biochemical studies .

Properties

CAS No.

182228-06-4

Molecular Formula

C14H11NNa3O5P

Molecular Weight

373.18 g/mol

IUPAC Name

trisodium;4-[N-(phosphonatomethyl)anilino]benzoate

InChI

InChI=1S/C14H14NO5P.3Na/c16-14(17)11-6-8-13(9-7-11)15(10-21(18,19)20)12-4-2-1-3-5-12;;;/h1-9H,10H2,(H,16,17)(H2,18,19,20);;;/q;3*+1/p-3

InChI Key

DYSSDVMVOCPSLZ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N(CP(=O)([O-])[O-])C2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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